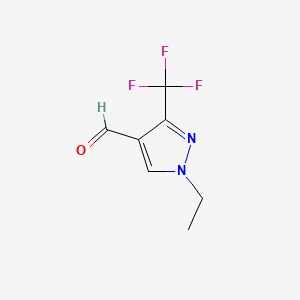

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H7F3N2O. This compound features a pyrazole ring substituted with an ethyl group at the first position, a trifluoromethyl group at the third position, and an aldehyde group at the fourth position. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Métodos De Preparación

The synthesis of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde typically involves the following steps:

Cyclization Reaction: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

Substitution Reaction: The trifluoromethyl group is introduced via a substitution reaction using a trifluoromethylating agent.

Formylation: The aldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Análisis De Reacciones Químicas

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles.

Aplicaciones Científicas De Investigación

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activity.

Material Science: It is explored for its properties in the development of new materials with specific functionalities.

Mecanismo De Acción

The mechanism of action of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparación Con Compuestos Similares

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde can be compared with similar compounds such as:

1-Methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

1-Ethyl-3-(chloromethyl)pyrazole-4-carbaldehyde: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Actividad Biológica

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound can be synthesized through various methods, including the Vilsmeier-Haack reaction, which involves the reaction of phenylhydrazones with phosphorus oxychloride and dimethylformamide. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its bioactivity in biological systems .

Biological Activities

The biological activities of this compound are broad, encompassing antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

Antimicrobial Activity

Pyrazole derivatives have shown promising antimicrobial effects. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains, including E. coli and S. aureus. The mechanism often involves disruption of bacterial cell membranes .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. For example, compounds derived from pyrazoles have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer potential of this compound is particularly notable. Studies have reported its effectiveness against various cancer cell lines, including lung, breast, and colorectal cancers. The compound's mechanism may involve the inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR .

The biological activity of this compound is attributed to its functional groups:

- Aldehyde Group : This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.

- Trifluoromethyl Group : Enhances lipophilicity and solubility, influencing distribution within biological systems .

Case Studies

- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on cancer cells. Among them, this compound exhibited significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values indicating effective growth inhibition .

- Anti-inflammatory Assessment : In vitro studies demonstrated that the compound significantly reduced nitric oxide production in LPS-stimulated macrophages, suggesting potential for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODWRUTVZKZAKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.